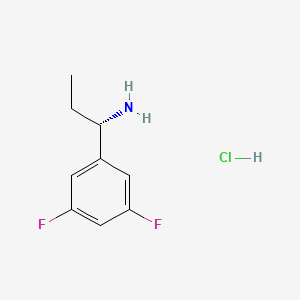

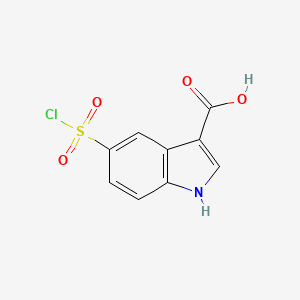

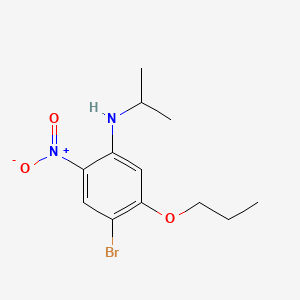

![molecular formula C15H14ClNO4S B580794 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261939-26-7](/img/structure/B580794.png)

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethylsulfamoyl chloride is a chemical compound with the linear formula (CH3)2NSO2Cl . It is widely used in the synthesis of a medicinally important class of compounds, sulfonamides .

Synthesis Analysis

N,N-Dimethylsulfamoyl chloride is used in the synthesis of aminotetralin derived sulfamides as anticancer agents and acetylcholinesterase inhibitors . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines, as in the synthesis of coumaperine .Chemical Reactions Analysis

N,N-Dimethylsulfamoyl chloride can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-MarkovnikovApplications De Recherche Scientifique

Esterification and Amidation in Organic Synthesis

A novel and efficient agent for esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines has been developed using dimethylsulfamoyl chloride combined with N,N-dimethylamines. This method allows for the preparation of various carboxylic esters or amides under mild conditions, highlighting the importance of the choice of sulfamoyl chloride and amine for the reactions (Wakasugi et al., 2001; Wakasugi et al., 2003).

Supramolecular Chemistry and Crystal Engineering

In supramolecular chemistry, an amidosulfonate-tagged phosphinobiphenyl has been synthesized from biphenyl-4'-carboxylic acid derivatives. This compound was utilized in aqueous Suzuki–Miyaura cross-coupling reactions, showcasing the potential of biphenyl carboxylic acids in facilitating organic transformations in water (Schulz et al., 2015). Additionally, novel biphenyl 4-carboxylic acid derivatives have been prepared, illustrating their utility in the synthesis of complex organic molecules (Patel et al., 2009).

Materials Science and Coordination Chemistry

The synthesis and characterization of coordination polymers involving asymmetric biphenyl-3,2',5'-tricarboxylate have been reported, demonstrating the versatility of biphenyl carboxylic acids in constructing coordination networks with unique properties (Zhao et al., 2014). These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies.

Mécanisme D'action

Mode of Action

The presence of the sulfamoyl group could potentially enable the compound to act as a hydrogen bond donor or acceptor .

Pharmacokinetics

The presence of the carboxylic acid group may influence its solubility and absorption, while the chloro and sulfamoyl groups could impact its metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its interactions with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .

Propriétés

IUPAC Name |

2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDYYKXRFEKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692275 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1261939-26-7 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)